An In-depth Technical Guide to 2-Quinoxalinol: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 2-Quinoxalinol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Quinoxalinol, a heterocyclic aromatic organic compound, stands as a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into its notable biological activities, including its photocatalytic, antimicrobial, and anticancer properties, offering insights into its potential applications in drug development. This document is intended to serve as a detailed resource, complete with tabulated data, experimental protocols, and visual diagrams to facilitate a deeper understanding and further research into this versatile scaffold.
Core Chemical and Physical Properties
2-Quinoxalinol, also known as quinoxalin-2(1H)-one, is a white to pale yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Reference(s) |
| IUPAC Name | 1H-quinoxalin-2-one | [2] |
| Synonyms | 2-Hydroxyquinoxaline, Quinoxalin-2-one | [2][3] |
| CAS Number | 1196-57-2 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O | [1][2] |
| Molecular Weight | 146.15 g/mol | [4][5] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 271-272 °C | [6][7] |
| Boiling Point | 265.75 °C (rough estimate) | [6] |
| Solubility | Soluble in ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and lye; less soluble in water, ethyl acetate, acetonitrile, and acetone. | [1][6] |
| pKa (Predicted) | 9.20 ± 0.50 | [6] |
Tautomerism: The Dual Identity of 2-Quinoxalinol
A critical chemical feature of 2-Quinoxalinol is its existence in a tautomeric equilibrium with its keto form, quinoxalin-2(1H)-one. The lactim (enol) form, 2-Quinoxalinol, and the lactam (keto) form, quinoxalin-2(1H)-one, readily interconvert. The position of this equilibrium is influenced by the solvent environment. While the enol form is slightly more stable in the gas phase, the keto form is generally favored in polar solvents.[8] This tautomerism is a crucial consideration in its reactivity and biological interactions.
Experimental Protocol: Investigation of Tautomerism by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study tautomeric equilibria as the chemical shifts of protons and carbons are highly sensitive to their chemical environment.
Methodology:
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Sample Preparation: Prepare solutions of 2-Quinoxalinol at a known concentration in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The presence of distinct sets of signals for the keto and enol forms, or a set of averaged signals, will provide information about the equilibrium. The relative integrals of the distinct signals can be used to determine the ratio of the two tautomers in each solvent.
-
¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra to further confirm the presence of both tautomers. The chemical shift of the carbonyl carbon in the keto form (around 160-170 ppm) and the carbon bearing the hydroxyl group in the enol form (around 150-160 ppm) are characteristic.
-
Variable Temperature NMR: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium. Changes in the relative populations of the tautomers with temperature can be used to calculate the enthalpy and entropy of the equilibrium.
Synthesis and Reactivity
The quinoxaline (B1680401) scaffold is synthetically accessible through several routes. The most common and direct method for the synthesis of 2-Quinoxalinol involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.
Experimental Protocol: Synthesis of 2-Quinoxalinol
This protocol details the one-step synthesis of 2-Quinoxalinol from o-phenylenediamine and glyoxylic acid.
Materials:
-
o-Phenylenediamine
-
Glyoxylic acid monohydrate
-
Methanol
-
Dry ice or an ice-salt bath
Procedure:
-
In a reaction vessel, dissolve o-phenylenediamine in methanol.
-
Cool the solution to between -6 and 0 °C using a dry ice/acetone or ice-salt bath.
-
Slowly add an aqueous solution of glyoxylic acid monohydrate to the cooled o-phenylenediamine solution while maintaining the temperature below 0 °C. The reaction is exothermic.
-
Stir the reaction mixture at this low temperature for a few hours. A precipitate of 2-Quinoxalinol will form.
-
Collect the crude product by filtration and wash it with cold methanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and methanol, to yield high-purity white to pale yellow crystals of 2-Quinoxalinol.[2]
Reactivity
The quinoxaline ring is an electron-deficient system, which influences its reactivity. The presence of the hydroxyl/oxo group at the 2-position further modulates the electronic properties of the ring.
-
Electrophilic Substitution: The benzene (B151609) ring of the quinoxaline system can undergo electrophilic aromatic substitution, although the pyrazine (B50134) ring is deactivating. The position of substitution is directed by the existing substituents.
-
Nucleophilic Substitution: The pyrazine ring is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. The reactivity can be enhanced by the presence of electron-withdrawing groups or by N-oxidation of the quinoxaline ring.
-
Reactions at the N-H and O-H groups: The keto-enol tautomerism allows for reactions at both the nitrogen and oxygen atoms. The nitrogen atom can be alkylated or acylated, while the hydroxyl group in the enol form can undergo reactions typical of phenols.
Biological Activities and Applications
2-Quinoxalinol and its derivatives have garnered significant attention for their diverse biological activities, making them promising candidates for drug development.
Photocatalytic Activity
2-Hydroxyquinoxaline (HQO) has been shown to possess photocatalytic activity, capable of degrading various biomolecules upon exposure to light. This activity is proposed to occur through a process of organic redox cycling.
This protocol provides a general method to assess the photocatalytic degradation of a model compound by 2-Quinoxalinol.
Materials:
-
2-Quinoxalinol
-
Model compound for degradation (e.g., a dye like methylene (B1212753) blue or a biomolecule like ascorbic acid)
-
Suitable solvent (e.g., ethanol or a buffer solution)
-
Light source (e.g., a visible light lamp or a UV lamp)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the model compound at a known concentration in the chosen solvent.
-
Prepare a solution of 2-Quinoxalinol in the same solvent.
-
In a quartz cuvette, mix the model compound solution with the 2-Quinoxalinol solution. Prepare a control sample with only the model compound.
-
Measure the initial absorbance of the model compound at its maximum absorption wavelength (λmax) using the UV-Vis spectrophotometer.
-
Expose the cuvette containing the mixture to the light source.
-
At regular time intervals, remove the cuvette and measure the absorbance of the model compound at its λmax.
-
Plot the absorbance (or concentration) of the model compound as a function of time to determine the rate of degradation.
-
Compare the degradation rate in the presence and absence of 2-Quinoxalinol to confirm its photocatalytic effect.
Antimicrobial Activity
Quinoxaline derivatives are known to exhibit a broad spectrum of antimicrobial activities against various bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential cellular processes.
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
2-Quinoxalinol stock solution (in a suitable solvent like DMSO)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Incubator
Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the 2-Quinoxalinol stock solution in the broth medium to obtain a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of 2-Quinoxalinol at which no visible growth of the microorganism is observed.
Anticancer Activity
Numerous quinoxaline derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and targeting of specific enzymes. While the direct effect of 2-Quinoxalinol on specific cancer signaling pathways is an area of ongoing research, derivatives of the quinoxaline scaffold have been shown to modulate pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
2-Quinoxalinol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2-Quinoxalinol and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of around 570 nm.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control to determine the cytotoxic effect of 2-Quinoxalinol. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Conclusion
2-Quinoxalinol is a versatile heterocyclic compound with a rich chemical profile and a broad spectrum of biological activities. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive scaffold for the development of new therapeutic agents and functional materials. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule. Further investigations into its specific molecular targets and mechanisms of action will undoubtedly pave the way for novel applications in medicine and beyond.
References
- 1. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3,6-Trisubstituted quinoxaline derivative, a small molecule inhibitor of the Wnt/beta-catenin signaling pathway, suppresses cell proliferation and enhances radiosensitivity in A549/Wnt2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics [mdpi.com]
